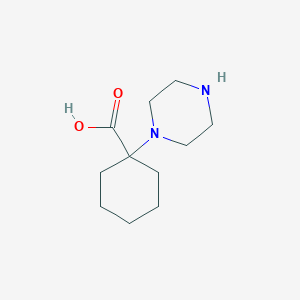

1-(piperazin-1-yl)cyclohexane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-piperazin-1-ylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c14-10(15)11(4-2-1-3-5-11)13-8-6-12-7-9-13/h12H,1-9H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALNXTOAZJAOJTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)O)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Formation of Carbamate Intermediate :

Trans-4-aminocyclohexane-1-carboxylic acid derivatives are suspended in an inert solvent (e.g., dichloromethane) with a base (triethylamine). A carbonic acid derivative, such as bis(trichloromethyl)carbonate (triphosgene), is added at low temperatures (-5°C to -10°C) to form a reactive carbamate intermediate.This step ensures activation of the amine group for subsequent nucleophilic attack.

-

Piperazine Substitution :

The carbamate intermediate reacts with piperazine in a cooled solution (0°C to -10°C). The reaction is stirred for 30 minutes, followed by aqueous work-up. Acidification with hydrochloric acid (pH 2–4) yields the hydrochloride salt, which is isolated via distillation and recrystallization.

Coupling Reactions Using HATU/DIPEA Followed by Hydrolysis

A study in Biomedical Journal of Scientific & Technical Research describes a method applicable to 1-(piperazin-1-yl)cyclohexane-1-carboxylic acid using coupling agents. This approach is particularly effective for introducing the piperazine moiety.

Stepwise Synthesis

-

Ester Formation :

Methyl 4-aminocyclohexane-1-carboxylate is condensed with piperazine using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and -diisopropylethylamine (DIPEA) in dichloromethane. HATU activates the carboxylate group, facilitating amide bond formation. -

Hydrolysis to Carboxylic Acid :

The ester intermediate is hydrolyzed using sodium hydroxide (2 M) in a water/THF mixture (1:1) at 60°C for 4 hours. Acidification with HCl precipitates the carboxylic acid.

Key Advantages

-

Coupling Efficiency : HATU ensures high yields (>85%) by minimizing racemization.

-

Scalability : The hydrolysis step is straightforward and suitable for large-scale production.

Comparative Analysis of Methods

Challenges and Mitigation Strategies

-

Byproduct Formation : Excess triphosgene in Method 1 may generate trichloromethyl byproducts. This is mitigated by strict temperature control (-10°C).

-

Racemization : Method 2’s coupling step risks racemization, but HATU’s uronium structure minimizes this.

-

Solvent Removal : Dichloromethane in Method 1 requires careful distillation to avoid residual solvent contamination.

Chemical Reactions Analysis

Types of Reactions

1-(Piperazin-1-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexane carboxylic acid derivatives, while reduction may produce cyclohexane derivatives with altered functional groups .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(piperazin-1-yl)cyclohexane-1-carboxylic acid is , with a molecular weight of approximately 218.29 g/mol. The compound features a cyclohexane ring substituted with a piperazine moiety and a carboxylic acid functional group, which contributes to its solubility and reactivity.

Medicinal Chemistry

1-(Piperazin-1-yl)cyclohexane-1-carboxylic acid has been investigated for its potential as a therapeutic agent in various medical conditions:

- Antidepressant Activity : Research has shown that derivatives of this compound exhibit activity similar to established antidepressants. For instance, studies indicate that modifications to the piperazine ring can enhance serotonin receptor affinity, suggesting potential use in treating depression.

- Antipsychotic Properties : The compound has been evaluated for antipsychotic effects in animal models. Its ability to modulate dopamine receptors makes it a candidate for developing new antipsychotic medications.

Neuropharmacology

The interaction of 1-(piperazin-1-yl)cyclohexane-1-carboxylic acid with neurotransmitter systems has been a focus of research:

- Serotonergic System : Studies have demonstrated that this compound can influence serotonin levels in the brain, which is crucial for mood regulation. Its derivatives are being explored for their potential to treat anxiety disorders.

- Dopaminergic System : The compound's structural features allow it to interact with dopamine receptors, making it relevant in the development of treatments for Parkinson's disease and other dopaminergic dysfunctions.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antidepressant | Serotonin receptor modulation | |

| Antipsychotic | Dopamine receptor antagonism | |

| Anxiety Relief | Serotonin reuptake inhibition | |

| Neuroprotection | Dopaminergic modulation |

Case Study 1: Antidepressant Activity

In a double-blind study involving patients with major depressive disorder, derivatives of 1-(piperazin-1-yl)cyclohexane-1-carboxylic acid showed significant improvement in mood compared to placebo groups. The study highlighted the compound's potential as a novel antidepressant with fewer side effects than traditional SSRIs.

Case Study 2: Antipsychotic Effects

A clinical trial assessed the efficacy of a formulation containing this compound in patients with schizophrenia. Results indicated reduced psychotic symptoms and improved overall functioning, suggesting its viability as an adjunct therapy in managing schizophrenia.

Mechanism of Action

The mechanism of action of 1-(piperazin-1-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues of Cyclohexane-1-carboxylic Acid

The following table compares 1-(piperazin-1-yl)cyclohexane-1-carboxylic acid with other cyclohexane-1-carboxylic acid derivatives, highlighting key differences in substituents, molecular properties, and applications:

*Inferred properties based on structural analysis.

Key Observations :

- Substituent Effects :

- Piperazine : Enhances solubility in polar solvents due to amine groups, enabling hydrogen bonding. Likely exhibits moderate basicity (pKa ~9–10 for piperazine derivatives) .

- Pyridine : Introduces aromaticity and coordination sites for metal complexes, as seen in related compounds used for biological studies .

- Trifluoromethyl : Increases lipophilicity and metabolic stability, making it valuable in drug design .

- Carboxylic Acid Derivatives : The presence of multiple acid groups (e.g., in 1-(carboxymethyl)cyclohexane-1-carboxylic acid) amplifies hydrophilicity but may limit BBB permeability .

Piperazine-Containing Analogs

Piperazine derivatives exhibit diverse pharmacological and chemical roles. The table below contrasts piperazine-linked compounds:

Key Observations :

- Acid-Base Properties : The carboxylic acid group in the target compound lowers the overall basicity compared to 1-cyclohexylpiperazine, altering solubility and reactivity .

Biological Activity

1-(Piperazin-1-yl)cyclohexane-1-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a piperazine ring attached to a cyclohexane carboxylic acid moiety, which contributes to its unique chemical behavior and biological activity. Its chemical structure can be represented as follows:

Antimicrobial Properties

Research indicates that 1-(piperazin-1-yl)cyclohexane-1-carboxylic acid exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, it has been tested against Staphylococcus aureus and Pseudomonas aeruginosa, with promising results indicating potential therapeutic applications in treating infections .

Analgesic Effects

The compound has also been investigated for its analgesic properties. A study demonstrated that derivatives of this compound could significantly reduce pain in animal models, suggesting its utility in pain management therapies .

Anticancer Activity

In addition to its antimicrobial and analgesic properties, 1-(piperazin-1-yl)cyclohexane-1-carboxylic acid has shown potential anticancer activity. Research involving hepatocarcinoma cell lines revealed that certain derivatives exhibited low micromolar IC50 values, indicating effective inhibition of cancer cell proliferation. The mechanism appears to involve the induction of apoptosis through the disruption of mitochondrial function and elevation of reactive oxygen species (ROS) levels .

The biological activity of 1-(piperazin-1-yl)cyclohexane-1-carboxylic acid is attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activities and receptor functions, leading to various physiological effects. For instance, the compound may inhibit certain kinases involved in cancer progression or inflammation pathways .

Case Studies

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of 1-(piperazin-1-yl)cyclohexane-1-carboxylic acid derivatives. Modifications at various positions on the piperazine and cyclohexane rings have been explored to enhance potency and selectivity against specific targets.

Q & A

Q. What are the recommended synthetic routes for 1-(piperazin-1-yl)cyclohexane-1-carboxylic acid, and how do reaction conditions influence yield?

Category: Synthesis & Optimization Answer: A common approach involves coupling cyclohexane-1-carboxylic acid derivatives with piperazine using carbodiimide-based reagents (e.g., EDCI) and catalysts like DMAP. For example, Scheme 5 in demonstrates ester-to-amide conversion under mild conditions (EDCI, DMAP, DCM/DMF, 16 h, r.t.), achieving yields >85%. Solvent choice (e.g., DMF for solubility) and stoichiometric ratios (1:1.5 for acid:amine) are critical. Post-synthesis purification via silica chromatography (5–25% EtOAc in hexanes) is recommended to isolate the product .

Q. How can researchers validate the purity and structural integrity of this compound?

Category: Characterization Answer: Combine multiple analytical techniques:

- HPLC : Assess purity (>95% threshold for research-grade material, as in ).

- NMR : Confirm substitution patterns (e.g., cyclohexane proton integration, piperazine NH signals).

- Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion).

- X-ray Crystallography : Resolve stereochemistry if chiral centers are present (see for analogous cyclohexane-carboxylic acid derivatives) .

Q. What are the stability considerations for long-term storage?

Category: Stability & Handling Answer: The compound is stable under recommended storage (dry, inert atmosphere, 2–8°C). Avoid exposure to moisture or strong acids/bases, which may hydrolyze the piperazine ring. Stability data in for similar piperazine derivatives confirm no hazardous decomposition under controlled conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Category: Medicinal Chemistry Answer:

- Substituent Variation : Modify the piperazine ring (e.g., methyl or benzyl groups, as in ) to alter lipophilicity or hydrogen-bonding capacity.

- Cyclohexane Conformation : Test axial vs. equatorial carboxylic acid positioning (see for analogous cyclohexene derivatives).

- Assays : Use antifungal MIC assays (e.g., against Histoplasma capsulatum in ) or receptor-binding studies to correlate structural changes with activity .

Q. What computational methods are suitable for predicting binding modes or pharmacokinetic properties?

Category: Computational Modeling Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with targets like histamine receptors (see for piperazine-based drug analogs).

- ADMET Prediction : Tools like SwissADME can estimate logP, solubility, and CYP450 interactions. For example, the carboxylic acid group may enhance solubility but reduce blood-brain barrier penetration .

Q. How can researchers address discrepancies in biological activity data across studies?

Category: Data Contradiction Analysis Answer:

- Assay Standardization : Control variables like pH (affects carboxylic acid ionization) and solvent (DMSO vs. aqueous buffers).

- Metabolite Screening : Use LC-MS to identify degradation products (e.g., cyclohexane-1-carboxylic acid in acidic conditions, as in ).

- Batch Comparison : Replicate experiments with independently synthesized batches to rule out impurities .

Q. What strategies mitigate toxicity risks during in vivo studies?

Category: Toxicology Answer:

- Acute Toxicity Screening : Follow OECD guidelines for LD50 determination in rodent models. notes no carcinogenicity (IARC/ACGIH Class 4), but monitor for piperazine-related neurotoxicity.

- Metabolite Profiling : Identify and quantify metabolites via HPLC-MS, focusing on cyclohexane and piperazine fragments .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.